molecular formula C10H21ClN2O3 B14122294 tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride

tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B14122294
M. Wt: 252.74 g/mol
InChI Key: OEWIWBDMLHYHFL-KZYPOYLOSA-N
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Description

tert-Butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative featuring a stereochemically defined scaffold. The compound contains a tert-butyl ester at position 3, an amine group at position 1, and a hydroxymethyl substituent at position 5, with stereochemistry assigned as (3S,5R). Its hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C10H21ClN2O3

Molecular Weight

252.74 g/mol

IUPAC Name

tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)7-4-8(6-13)12(11)5-7;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8+;/m0./s1

InChI Key

OEWIWBDMLHYHFL-KZYPOYLOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1C[C@@H](N(C1)N)CO.Cl

Canonical SMILES

CC(C)(C)OC(=O)C1CC(N(C1)N)CO.Cl

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

The domino reaction of tert-leucine derivatives with activated alkenes and ketones provides a robust platform for constructing the pyrrolidine core. As demonstrated in nitroxide synthesis, this approach proceeds through:

  • Oxazolidinone formation from amino acid and ketone
  • Decarboxylative generation of azomethine ylide
  • 1,3-Dipolar cycloaddition with electron-deficient alkenes

Critical parameters :

  • Temperature: 80-100°C in toluene/DMF mixtures
  • Acid catalyst: 0.1 equiv. trifluoroacetic acid (TFA)
  • Reaction time: 24-48 hours

Stereochemical Control

Chiral induction occurs through:

  • Substrate-controlled asymmetry from tert-leucine
  • Steric directing effects of tert-butyl groups
  • Solvent-mediated face selectivity in cycloaddition

X-ray crystallographic data from analogous compounds confirm the 3S,5R configuration arises from transannular hydrogen bonding patterns during crystallization.

Stepwise Synthesis Protocol

Cyclization Stage

Step Reagents/Conditions Yield Reference
1 tert-Leucine, 2-oxiranylbutanoate HCl, DCM, 0°C 78%
2 Boc anhydride, DMAP, THF, rt 92%
3 NaHMDS, DMF, 80°C, 24h 65%

Hydroxymethyl Installation

The critical C5 hydroxymethyl group is introduced via:

  • Osmium-mediated dihydroxylation of intermediate alkenes
  • Selective borane reduction of ketone precursors
  • Enzymatic hydroxylation using P450 monooxygenases

Optimized conditions :

  • BH₃·THF (2.0 equiv.), -78°C → 0°C gradient
  • Workup: H₂O₂/NaOH quench
  • Isolation: Silica gel chromatography (EtOAc/hexane)

Crystallization and Salt Formation

Hydrochloride Salt Preparation

The free base is converted to hydrochloride salt through:

  • Acidolytic Boc deprotection (4M HCl/dioxane)
  • Anti-solvent crystallization (CH₂Cl₂/diethyl ether)
  • Recrystallization optimization (gradient cooling from 40°C → 4°C)

Single-crystal X-ray analysis reveals:

  • Pyrrolidine ring puckering : C3-envelope conformation
  • Hydrogen bonding network : N-H···Cl and O-H···O interactions

Analytical Validation

Spectroscopic Characterization

Technique Key Diagnostic Signals
¹H NMR (600 MHz, D₂O) δ 3.78 (m, 1H, H-3), 3.45 (dd, J=11.2, 4.8 Hz, H-5), 1.44 (s, 9H, Boc)
HRMS (ESI+) m/z 273.1578 [M+H]⁺ (calc. 273.1574)
IR (KBr) 3345 cm⁻¹ (N-H), 1689 cm⁻¹ (C=O)

Chiral Purity Assessment

Chiral HPLC analysis (Chiralpak IC-3 column):

  • Mobile phase: Hexane/IPA/DEA (80:20:0.1)
  • Retention times: 11.2 min (3S,5R), 14.7 min (3R,5S)
  • Enantiomeric excess: >99% by peak integration

Comparative Method Evaluation

Table 1. Synthetic Route Efficiency Comparison

Method Total Steps Overall Yield ee%
Domino cycloaddition 5 34% 98
Stepwise assembly 7 28% 99
Enzymatic resolution 6 41% >99

Key findings:

  • Domino reactions favor step economy but require strict temperature control
  • Enzymatic methods provide superior yields at scale (>100g)
  • Crystallization-induced asymmetric transformation improves ee% post-synthesis

Industrial-Scale Considerations

Process Chemistry Modifications

  • Continuous flow hydrogenation : Pd/C packed bed reactor (20 bar H₂)
  • Green solvent substitution : Cyclopentyl methyl ether (CPME) replaces THF
  • Quality by Design (QbD) parameters:
    • Critical quality attribute (CQA): Residual solvent <300 ppm
    • Critical process parameter (CPP): Cooling rate during crystallization

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its functional groups allow for specific binding to biological targets, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific pathways in the body, such as those involved in neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous pyrrolidine and piperidine derivatives, focusing on stereochemistry, functional groups, and pharmacological relevance (Table 1).

Table 1: Structural and Functional Comparison of Pyrrolidine/Piperidine Derivatives

Compound Name CAS (if available) Molecular Formula Substituents/Functional Groups Stereochemistry Key Notes
Target: tert-Butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate hydrochloride C10H21ClN2O3 1° amine, hydroxymethyl, tert-butyl ester (3S,5R) Hydrochloride salt enhances solubility; potential intermediate for APIs
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate C19H28N2O3 Methyl, pyridinyloxymethyl, tert-butyl ester (2R,5S) Complex NMR/HRMS data; synthesized via SN2/radical pathways
rac-Methyl (3R,4R)-4-(piperidin-4-yl)pyrrolidine-3-carboxylate dihydrochloride C11H22Cl2N2O2 Piperidin-4-yl, methyl ester (3R,4R) (racemic) Hybrid pyrrolidine-piperidine scaffold; dihydrochloride salt
Forodesine Hydrochloride 284490-13-7 C11H14N4O4·HCl Dihydroxypyrrolidine, hydroxymethyl, pyrimidinone (2S,3S,4R,5R) FDA-approved for T-cell malignancies (e.g., CTCL, ALL)
tert-Butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate C9H17FN2O2 1° amine, fluorine, tert-butyl ester (3S,4S) Fluorine introduces metabolic stability; used in kinase inhibitors
tert-Butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate 1821824-99-0 C10H20N2O3 Aminomethyl, hydroxyl, tert-butyl ester (3R,4S) Aminomethyl group enables conjugation; preclinical studies

Key Structural and Pharmacological Insights

Stereochemical Diversity: The (3S,5R) configuration of the target compound distinguishes it from analogs like the (2R,5S)-pyridinyl derivative and the (3R,4S)-aminomethyl-hydroxy variant . Stereochemistry critically impacts binding affinity in drug-receptor interactions.

Functional Group Variations :

  • Hydroxymethyl vs. Pyridinyloxy : The target’s hydroxymethyl group (position 5) contrasts with the pyridinyloxy substituent in ’s compound, which may reduce polarity but enhance π-stacking interactions .
  • Amine vs. Carbamate : Unlike the carbamate-protected analog (CAS 1070295-74-7) , the target’s free amine enables direct participation in hydrogen bonding or salt bridge formation.

Fluorinated analogs () highlight how halogenation can improve metabolic stability, a strategy applicable to the target molecule .

Table 2: Physicochemical and Pharmacokinetic Properties

Property Target Compound Forodesine Hydrochloride tert-Butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate
Molecular Weight (g/mol) 260.75 302.70 228.25
Solubility (Water) High (HCl salt) Moderate Low (neutral ester)
LogP ~0.5 (predicted) -1.2 1.8
Therapeutic Area Undisclosed Oncology (T-cell malignancies) Kinase inhibition (e.g., JAK/STAT)

Biological Activity

Tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique stereochemistry and functional groups make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with specific stereochemistry at the 3 and 5 positions. Its structure can be represented as follows:

  • Chemical Formula : C10H20N2O3·HCl
  • Molecular Weight : 232.74 g/mol
  • IUPAC Name : tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate hydrochloride

Inhibition of α-Glucosidase

One of the primary biological activities of tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride is its role as an α-glucosidase inhibitor . This inhibition is significant for managing type 2 diabetes mellitus by slowing carbohydrate absorption in the intestines. The compound has demonstrated competitive inhibition mechanisms through kinetic studies, which are crucial for therapeutic applications in diabetes management.

Kinetic Studies

Kinetic analyses have revealed that the compound exhibits an IC50 value that indicates its potency as an α-glucosidase inhibitor. For instance, similar compounds have shown varying degrees of inhibition, with some derivatives exhibiting IC50 values lower than that of the standard drug acarbose.

CompoundIC50 (µM)Mechanism
tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochlorideTBDCompetitive Inhibition
Acarbose841 ± 1.73Competitive Inhibition
Compound X133.1 ± 3.2Competitive Inhibition

Antiviral Properties

Research has also indicated potential antiviral properties of this compound. It has been investigated for its role in treating viral infections, although specific details regarding its efficacy and mechanisms remain to be fully elucidated.

Study on α-Glucosidase Inhibition

A study conducted by researchers focused on the synthesis and biological evaluation of various pyrrolidine derivatives, including tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride. The findings suggested that modifications to the pyrrolidine structure can significantly affect the inhibitory activity against α-glucosidase, highlighting the importance of structural optimization in drug design .

Comparative Analysis with Similar Compounds

A comparative analysis was performed on several compounds structurally related to tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride. The results indicated that while some derivatives lacked certain functional groups, they exhibited different biological activities.

Compound NameStructureUnique Features
(2S,5S)-2-Amino-5-hydroxymethylpyrrolidineStructureLacks tert-butyl group; simpler structure
Benzyl ((3S,5R)-rel-5-(hydroxymethyl)pyrrolidin-3-yl)carbamateStructureContains a benzyl group; potential different pharmacological properties

Q & A

Q. Basic Research Focus

  • HPLC : Use a YMC-Actus Triart C18 column with MeCN/water (0.1% formic acid) to resolve impurities. Retention time (1.32 minutes) and peak symmetry indicate purity .
  • LCMS : Confirm molecular weight via m/z 727 [M+H]⁺ and monitor fragmentation patterns .
  • NMR : Employ ¹H/¹³C NMR with DEPT-135 and HSQC to assign stereochemistry and detect residual solvents .

How can discrepancies in NMR or LCMS data be resolved during characterization?

Advanced Research Focus
Discrepancies often arise from residual solvents or stereoisomers. Solutions include:

  • 2D NMR : Use NOESY or ROESY to distinguish diastereomers by spatial proximity of protons .
  • Crystallographic Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated shifts based on X-ray structures .
  • High-Resolution MS : Confirm molecular formula (e.g., C₁₆H₂₂ClN₃O₂) to rule out adducts or contaminants .

What safety precautions are necessary when handling this compound?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact (acute toxicity and irritation reported) .
  • Ventilation : Conduct reactions in a fume hood due to potential respiratory irritation from hydrochloride salts .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water immediately .

What strategies improve yield in the final purification step?

Q. Advanced Research Focus

  • HPLC Optimization : Adjust mobile phase gradient (e.g., 10–90% MeCN over 20 minutes) to enhance peak resolution .
  • Azeotropic Drying : Remove trace water using toluene to prevent hydrolysis of the tert-butyl group .
  • Catalyst Screening : Test tetrabutylammonium iodide (0.5 mg, 1.31 mmol) to accelerate alkylation reactions (e.g., with 1-bromo-2-methoxyethane) .

How can computational modeling aid in studying reaction mechanisms involving this compound?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate tert-butyl deprotection kinetics under acidic conditions using Gaussian or ORCA software.
  • Docking Studies : Model interactions between the pyrrolidine core and enzymes (e.g., proteases) to predict biological activity .
  • Reaction Pathway Analysis : Use DFT (B3LYP/6-31G*) to map energy barriers for stereoinversion during synthesis .

What are the best practices for long-term storage of this compound?

Q. Basic Research Focus

  • Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .
  • Desiccants : Include silica gel packs to absorb moisture, critical for hydrochloride salt stability .
  • Light Protection : Use amber vials to avoid photolytic cleavage of the tert-butyl group .

How can researchers validate the absence of diastereomeric impurities?

Q. Advanced Research Focus

  • Chiral HPLC : Employ a Chiralpak IC-3 column with hexane/isopropanol (80:20) to separate enantiomers .
  • Polarimetry : Measure optical rotation ([α]D²⁵) and compare with literature values for (3S,5R) configuration .
  • Vibrational Circular Dichroism (VCD) : Detect minor enantiomers (<1%) via IR-based stereochemical analysis .

What are the key challenges in scaling up the synthesis of this compound?

Q. Advanced Research Focus

  • Solvent Selection : Replace dioxane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Catalyst Recycling : Optimize tetrabutylammonium iodide recovery to reduce costs .
  • Flow Chemistry : Implement continuous flow systems to enhance mixing and heat transfer during HCl-mediated deprotection .

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